Fmoc-Sar-OH

Catalog No.
S892356
CAS No.
77128-70-2
M.F
C18H19NO5
M. Wt
329.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Sar-OH

CAS Number

77128-70-2

Product Name

Fmoc-Sar-OH

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid;hydrate

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

InChI

InChI=1S/C18H17NO4.H2O/c1-19(10-17(20)21)18(22)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,16H,10-11H2,1H3,(H,20,21);1H2

InChI Key

CUJSWOOWOONPRH-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O

Canonical SMILES

CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O

Fmoc-Sar-OH contains two key functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl protecting group): This group protects the N-terminus (amino end) of the amino acid during peptide synthesis. Protection is necessary to ensure that only the desired amino acid reacts at each step. After the peptide chain is assembled, the Fmoc group can be removed using mild acidic conditions. Source: Bodanszky, M. (1994). Peptide Synthesis. Springer-Verlag Berlin Heidelberg:
  • Sarcosine (Sar): This is a modified amino acid where the hydrogen atom on the alpha-carbon (the carbon next to the carboxylic acid group) is replaced by a methyl group. Sarcosine is not found naturally in proteins but can be incorporated into peptides to study their properties or improve their stability. Source: Berg, J. M., Tymoczko, J. L., & Stryer, L. (2012). Biochemistry. W. H. Freeman and Company.:

Fmoc-Sar-OH is particularly valuable in peptide synthesis for several reasons:

  • Simple structure: Sarcosine's lack of a side chain simplifies the process of peptide chain assembly and purification.
  • Glycine-like properties: Sarcosine shares some properties with glycine, the smallest natural amino acid. This allows researchers to introduce a methyl group into a peptide without significantly altering its overall structure.
  • Improved stability: Peptides containing sarcosine can be more resistant to degradation by enzymes, making them useful for studying biological processes or developing drugs with longer lifespans.

Fmoc-Sarcosine-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-sarcosine, is a derivative of sarcosine, an amino acid characterized by its methylated structure. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protective group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the formation of peptide bonds. The molecular formula of Fmoc-Sarcosine-OH is C₁₈H₁₇N₁O₄, and it has a molecular weight of approximately 313.34 g/mol .

Fmoc-Sar-OH itself doesn't have a specific biological mechanism of action. However, the peptides synthesized using Fmoc-Sar-OH can have diverse biological activities depending on the specific amino acid sequence incorporated. These peptides can mimic natural hormones, enzymes, or other bioactive molecules, allowing researchers to study their function and develop potential therapeutic agents [].

Primarily in the context of solid-phase peptide synthesis. It can undergo coupling reactions with other amino acids or peptide fragments, facilitated by coupling agents such as HATU (1-Hydroxy-7-azabenzotriazole) and DIPEA (N,N-Diisopropylethylamine). The Fmoc group can be removed using piperidine, allowing for subsequent reactions to occur at the amino site of the sarcosine moiety .

Example Reaction

  • Coupling Reaction:
    • Fmoc-Sarcosine-OH + Amino Acid + HATU + DIPEA → Peptide + By-products

While specific biological activities of Fmoc-Sarcosine-OH are less documented compared to other amino acids, its parent compound, sarcosine, has been studied for its potential roles in neuroprotection and as a biomarker for certain diseases. The incorporation of Fmoc-Sarcosine into peptides may enhance their stability and bioavailability, making them suitable for therapeutic applications. Furthermore, modifications in peptide structure can influence biological interactions and activities .

The synthesis of Fmoc-Sarcosine-OH typically involves the protection of the sarcosine amino group with the Fmoc group followed by deprotection steps during peptide synthesis.

General Synthesis Steps:

  • Protection: Sarcosine is reacted with Fmoc-Cl (Fmoc chloride) to form Fmoc-Sarcosine.
  • Coupling: The protected amino acid is coupled to a resin or another amino acid using standard peptide coupling protocols.
  • Deprotection: The Fmoc group is removed using a solution of piperidine in DMF (Dimethylformamide) to expose the free amino group for further reactions .

Fmoc-Sarcosine-OH is primarily used in:

  • Solid-Phase Peptide Synthesis: As a building block for synthesizing peptides and proteins.
  • Bioconjugation: To create modified peptides that may exhibit enhanced properties or functionalities.
  • Research: In studies exploring the structure-function relationships of peptides involving sarcosine residues .

Interaction studies involving Fmoc-Sarcosine-OH typically focus on its role in peptide interactions with biological targets such as receptors and enzymes. The introduction of this compound into peptide sequences may alter binding affinities and biological responses due to changes in sterics and electronic properties imparted by the Fmoc group.

Similar Compounds

  • Sarcosine: The parent compound; lacks protective groups and has simpler reactivity.
  • Fmoc-Glycine-OH: Another Fmoc-protected amino acid; used similarly in peptide synthesis but lacks the methyl substitution found in sarcosine.
  • Fmoc-Alanine-OH: A common building block in peptide synthesis; structurally similar but different side chain properties.
CompoundStructure TypeUnique Features
SarcosineAmino AcidMethylated amine
Fmoc-Glycine-OHFmoc-Protected Amino AcidSimple structure, non-methylated
Fmoc-Alanine-OHFmoc-Protected Amino AcidContains an aliphatic side chain
Fmoc-Sarcosine-OHFmoc-Protected Amino AcidUnique methyl substitution enhancing solubility

Uniqueness

Fmoc-Sarcosine-OH stands out due to its unique combination of a methylated amine structure and the protective Fmoc group, which provides specific advantages in terms of stability and reactivity during peptide synthesis compared to its non-methylated counterparts.

XLogP3

2.8

Sequence

G

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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